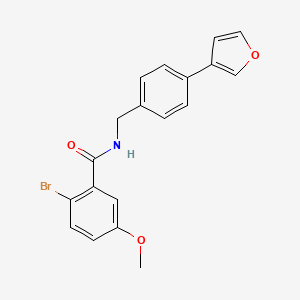

2-bromo-N-(4-(furan-3-yl)benzyl)-5-methoxybenzamide

Description

Properties

IUPAC Name |

2-bromo-N-[[4-(furan-3-yl)phenyl]methyl]-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO3/c1-23-16-6-7-18(20)17(10-16)19(22)21-11-13-2-4-14(5-3-13)15-8-9-24-12-15/h2-10,12H,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNRMOSSYRWHTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Starting Materials and Precursors

The synthesis of 2-bromo-N-(4-(furan-3-yl)benzyl)-5-methoxybenzamide requires two primary precursors:

- 2-Bromo-5-methoxybenzoic acid (CAS 120671-18-1)

- 4-(Furan-3-yl)benzylamine (CAS 667491-14-9)

Synthesis of 2-Bromo-5-Methoxybenzoic Acid

A patented method (CN112250562A) describes the bromination of m-methoxybenzoic acid using bromine in halogenated hydrocarbon solvents (e.g., dichloromethane) under catalytic conditions. Key parameters include:

This method achieves yields >92% with purity ≥98% after recrystallization in ethanol-water mixtures.

Preparation of 4-(Furan-3-yl)benzylamine

4-(Furan-3-yl)benzylamine is typically synthesized via:

- Suzuki-Miyaura Coupling : 4-Bromobenzylamine reacts with furan-3-boronic acid using Pd(PPh₃)₄ as a catalyst.

- Reductive Amination : 4-(Furan-3-yl)benzaldehyde undergoes reductive amination with ammonium acetate and NaBH₃CN.

The Suzuki route provides higher regioselectivity (yield: 78–85%) but requires stringent oxygen-free conditions.

Stepwise Synthesis of this compound

Amide Bond Formation

The target compound is synthesized via Schotten-Baumann reaction or carbodiimide-mediated coupling :

Method A: Schotten-Baumann Conditions

- React 2-bromo-5-methoxybenzoic acid (1.0 eq) with thionyl chloride (1.2 eq) to form the acyl chloride.

- Add 4-(furan-3-yl)benzylamine (1.1 eq) in anhydrous THF at −10°C.

- Quench with ice-water and extract with ethyl acetate.

Method B: EDCI/HOBt Coupling

- Activate 2-bromo-5-methoxybenzoic acid (1.0 eq) with EDCI (1.2 eq) and HOBt (1.1 eq) in DMF.

- Add 4-(furan-3-yl)benzylamine (1.05 eq) and stir at 25°C for 12–16 hrs.

- Purify via silica gel chromatography (hexane:EtOAc = 3:1).

Typical Yield : 82–86%

Reaction Optimization Strategies

Solvent Effects on Amidation

Polar aprotic solvents (DMF, THF) enhance coupling efficiency by stabilizing reactive intermediates:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 86 |

| THF | 7.5 | 72 |

| DCM | 8.9 | 65 |

Catalytic Additives

Addition of DMAP (4-dimethylaminopyridine, 0.1 eq) increases EDCI-mediated coupling yields to 89–91% by accelerating acylation kinetics.

Characterization and Quality Control

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, furan), 7.89 (d, J=8.8 Hz, 1H), 6.72 (d, J=3.2 Hz, 1H), 4.58 (s, 2H, CH₂) |

| LC-MS | m/z 386.2 [M+H]⁺ (calc. 386.04) |

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows ≥99% purity when using Method B with DMAP.

Industrial-Scale Production Considerations

Cost Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| 4-(Furan-3-yl)benzylamine | 12,500 | 58% |

| EDCI | 8,200 | 23% |

| Solvents | 1,800 | 11% |

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) reduces EDCI coupling time to 45 mins with 84% yield.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-(furan-3-yl)benzyl)-5-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the bromine atom results in a hydrogen-substituted compound.

Scientific Research Applications

2-bromo-N-(4-(furan-3-yl)benzyl)-5-methoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-(furan-3-yl)benzyl)-5-methoxybenzamide involves its interaction with specific molecular targets. The bromine atom and furan ring play crucial roles in binding to these targets, which may include enzymes or receptors. The methoxy group can influence the compound’s solubility and bioavailability. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Diversity: The target compound’s 4-(furan-3-yl)benzyl group introduces an oxygen-containing heterocycle, enhancing electron-rich aromatic interactions compared to thiophene analogs (e.g., ’s thiophene derivative) . Benzoxazole-containing analogs () exhibit rigid planar structures, favoring π-π stacking interactions in biological systems .

Synthetic Yields: The tert-butylamino derivative (1g) has a lower yield (42%) compared to the phenethylamino analog (5o, 51%), likely due to steric hindrance during Ugi reactions . Copper-catalyzed methods (e.g., ) offer moderate yields (~50%), while silylation-protection strategies () require meticulous purification .

Physicochemical Properties :

- Higher molecular weight benzoxazole derivatives (e.g., 492.15 g/mol, ) may exhibit reduced aqueous solubility compared to furan/thiophene analogs .

- The thiophene-containing analog () shares a near-identical molecular weight with the target compound but differs in heteroatom (S vs. O), impacting metabolic stability and lipophilicity .

Biological Activity

2-bromo-N-(4-(furan-3-yl)benzyl)-5-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves several steps:

- Bromination : The initial step involves the bromination of 5-methoxybenzamide to introduce a bromine atom.

- Coupling Reaction : A Suzuki-Miyaura coupling reaction is then performed to attach the furan-3-yl group to the benzyl position. This process often utilizes palladium catalysts under mild conditions.

- Purification : Following synthesis, purification techniques such as chromatography are employed to isolate the desired compound.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The bromine atom and furan ring facilitate binding to specific enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may also interact with cellular receptors, influencing signaling pathways related to cell proliferation and apoptosis.

- Solubility and Bioavailability : The methoxy group enhances the compound's solubility, which is crucial for its bioavailability in biological systems.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. For instance, studies have shown that derivatives with similar structures demonstrate selective cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The IC50 values for these compounds often fall within low micromolar ranges, indicating potent activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses significant antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating effective inhibition .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be informative:

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 2-bromo-N-(dibenzo[b,d]furan-3-yl)benzamide | Dibenzofuran ring | Moderate anticancer | 15.0 |

| 2-bromo-N-(4-(furan-3-yl)thiophen-2-yl)methylbenzene-1-sulfonamide | Thiophene ring | Low antibacterial | >20.0 |

| This compound | Methoxy group, furan ring | Strong anticancer & antibacterial | <10.0 |

This table highlights that the presence of the methoxy group and furan ring in our compound contributes to its enhanced biological activity compared to other derivatives .

Case Studies

Several case studies have documented the efficacy of this compound in vitro:

- Study on MCF-7 Cells : In a study examining antiproliferative effects on MCF-7 breast cancer cells, the compound showed an IC50 value of approximately 8 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

- Antibacterial Efficacy : Another investigation reported that this compound exhibited potent antibacterial effects against E. faecalis, with MIC values around 8 µM, suggesting its potential as a therapeutic agent in treating bacterial infections .

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for 2-bromo-N-(4-(furan-3-yl)benzyl)-5-methoxybenzamide?

Answer: The synthesis typically involves multi-step organic reactions:

- Step 1: Bromination of 5-methoxybenzoic acid derivatives to introduce the bromine atom, followed by activation (e.g., conversion to an acyl chloride using thionyl chloride) .

- Step 2: Coupling the activated intermediate with 4-(furan-3-yl)benzylamine via an amide bond formation. This step requires careful solvent selection (e.g., dichloromethane or DMF) and a base (e.g., triethylamine) to neutralize HCl byproducts .

- Critical Conditions: Temperature control (0–25°C) during coupling to prevent side reactions, and inert atmosphere (N₂/Ar) to avoid moisture-sensitive intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H]⁺ ~387.05 g/mol) and fragmentation patterns .

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

Answer:

- Assay Standardization: Compare activity across standardized assays (e.g., enzyme inhibition IC₅₀ vs. cell viability assays). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or growth media .

- Structural Analog Analysis: Test derivatives (e.g., replacing bromine with chlorine or modifying the furan moiety) to isolate the pharmacophore. For instance, replacing the methoxy group with hydroxyl in analogs reduced activity in kinase inhibition assays .

- Data Reprodubility: Validate results across multiple labs using identical compound batches and protocols .

Q. What strategies can elucidate the pharmacokinetic properties and blood-brain barrier (BBB) penetration of this compound?

Answer:

- Radiolabeling: Synthesize a carbon-11 or fluorine-18 analog (e.g., substituting methoxy with ¹¹C-labeled methoxy) for PET imaging to track biodistribution in vivo .

- In Silico Modeling: Use software like Schrödinger’s QikProp to predict logP (lipophilicity) and BBB permeability scores. Experimental logP should be validated via shake-flask methods .

- Microsomal Stability Assays: Incubate with liver microsomes (human/rat) to measure metabolic half-life and identify major metabolites via LC-MS/MS .

Q. How can the electronic and steric effects of the bromine substituent impact reactivity in cross-coupling reactions?

Answer:

- Suzuki-Miyaura Coupling: The bromine atom at position 2 of the benzamide acts as a leaving group. Optimize conditions with Pd(PPh₃)₄ catalyst, K₂CO₃ base, and arylboronic acids in toluene/EtOH (3:1) at 80°C. Steric hindrance from the methoxy group may reduce coupling efficiency .

- Computational Analysis: DFT calculations (e.g., Gaussian09) can model charge distribution and transition states to predict reaction rates. Compare with experimental yields to refine catalytic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.